3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound with a molecular formula of C26H23NO6 and a molecular weight of 445.464 Da . This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, biology, and industrial processes .
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized benzamides can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in higher yields of 40-72% .
Chemical Reactions Analysis
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the compound.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound finds applications in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be compared with other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups and biological activities . The unique combination of methoxy and benzoyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)17-7-12-21(31-3)23(13-17)32-4)14-22(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLOPSTHKYRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.